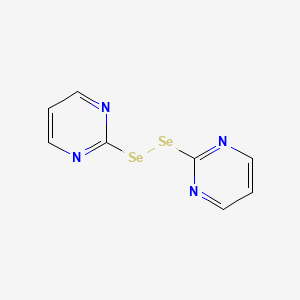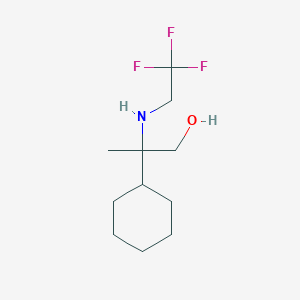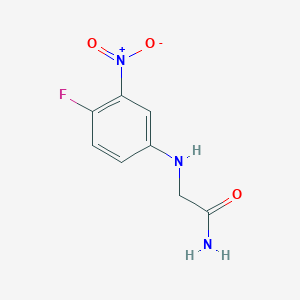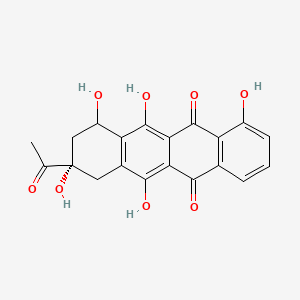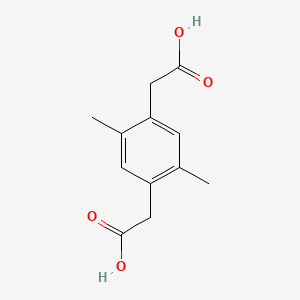
2,2'-(2,5-Dimethylbenzene-1,4-diyl)diacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(2,5-Dimethylbenzene-1,4-diyl)diacetic acid is an organic compound with the molecular formula C12H14O4. This compound features a benzene ring substituted with two methyl groups and two acetic acid groups. It is a derivative of benzene and is known for its applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,5-Dimethylbenzene-1,4-diyl)diacetic acid typically involves the reaction of 2,5-dimethylbenzene with acetic acid derivatives under specific conditions. One common method includes the Friedel-Crafts acylation reaction, where 2,5-dimethylbenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to hydrolysis to yield the desired diacetic acid compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation followed by hydrolysis. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,2’-(2,5-Dimethylbenzene-1,4-diyl)diacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of 2,2’-(2,5-dimethylbenzene-1,4-diyl)diacetic acid derivatives with additional carboxyl groups.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2,2’-(2,5-Dimethylbenzene-1,4-diyl)diacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-(2,5-Dimethylbenzene-1,4-diyl)diacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of acetic acid groups allows for hydrogen bonding and electrostatic interactions, which play a crucial role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(4,4’-Biphenyldiyl)diacetic acid
- 2,2’-(1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane-4,11-diyl)diacetic acid
- 2,2’-(Butane-1,4-diyl)bis(1H-benzo[d]-imidazole-2,1-diyl)diacetic acid
Uniqueness
2,2’-(2,5-Dimethylbenzene-1,4-diyl)diacetic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of two methyl groups and two acetic acid groups allows for versatile chemical modifications and applications in various fields.
This detailed article provides a comprehensive overview of 2,2’-(2,5-Dimethylbenzene-1,4-diyl)diacetic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-[4-(carboxymethyl)-2,5-dimethylphenyl]acetic acid |
InChI |
InChI=1S/C12H14O4/c1-7-3-10(6-12(15)16)8(2)4-9(7)5-11(13)14/h3-4H,5-6H2,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
KHLBVGJKSPRIHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CC(=O)O)C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


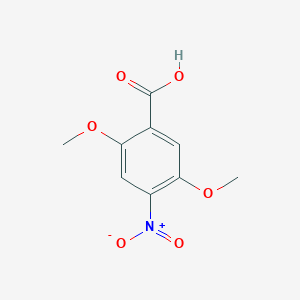
![(S)-2-((S)-1,3-Dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)-3-phenylpropanoic acid](/img/structure/B14903759.png)
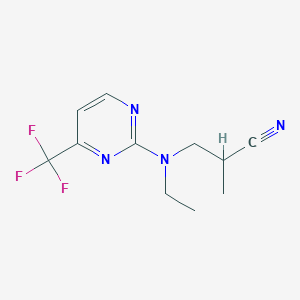
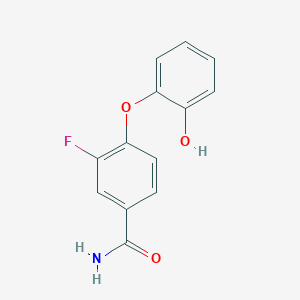

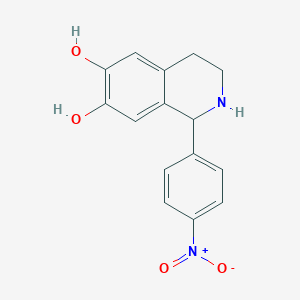

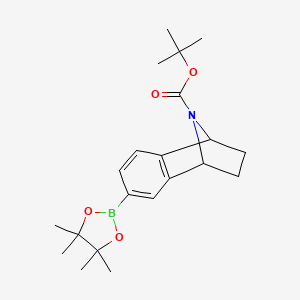
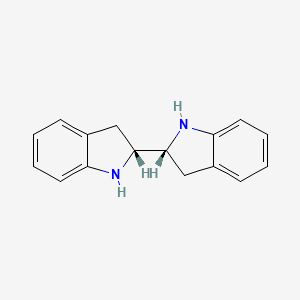
![11-bromo-8-methyl-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14903812.png)
